molecular formula C18H19NO5 B1342272 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate CAS No. 207291-76-7

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate

Cat. No.: B1342272
CAS No.: 207291-76-7
M. Wt: 329.3 g/mol
InChI Key: GAPWKFLOMOFHGO-MERQFXBCSA-N
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Description

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoic acid hydrate (CAS: 207291-76-7), also known as N-Fmoc-L-alanine monohydrate, is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting agent for the α-amino group of alanine, enabling selective deprotection under mild basic conditions (e.g., piperidine). The hydrate form enhances stability and handling in laboratory settings, though it reduces solubility in water compared to anhydrous forms .

Key Properties (from ):

  • Molecular Formula: C₁₈H₁₉NO₅ (anhydrous)
  • Molecular Weight: 329.35 g/mol (hydrate)
  • Melting Point: ~130°C
  • Optical Rotation: −19° (c=1 in DMF)
  • Solubility: Insoluble in water; soluble in DMF, DCM, and THF.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4.H2O/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21);1H2/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPWKFLOMOFHGO-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594848
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207291-76-7
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrate (1:1)
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Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate is typically synthesized by reacting alanine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate (NaHCO3). The reaction is carried out in a solvent like acetone, and the product is purified by crystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers is common, which allows for precise control over the reaction parameters .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate primarily undergoes substitution reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further peptide coupling reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are peptides with the desired sequence, where this compound serves as a building block .

Mechanism of Action

The primary role of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate in peptide synthesis is to protect the amino group of alanine during the assembly of peptide chains. The Fmoc group is removed under basic conditions, exposing the free amino group for subsequent coupling reactions. This stepwise elongation of the peptide chain allows for the precise synthesis of peptides with the desired sequence .

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Amino Acids

Structural Variations and Functional Groups

The target compound differs from analogous Fmoc-amino acids primarily in side-chain modifications, stereochemistry, and additional protecting groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name (CAS) Key Structural Features Molecular Formula Molecular Weight (g/mol) Applications References
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoic acid hydrate (207291-76-7) L-Alanine backbone; Fmoc-protected α-amino group; hydrate form C₁₈H₁₉NO₅ 329.35 SPPS of alanine-containing peptides
(2S)-3-(1-tert-Butoxycarbonylindol-3-yl)-2-(Fmoc-amino)propanoic acid (143824-78-6) Indole side chain with tert-butyloxycarbonyl (Boc) protection C₂₆H₂₅N₃O₆ 487.49 Synthesis of tryptophan-containing peptides with orthogonal protection
Fmoc-D-Cys(Acm)-OH (N/A) D-Cysteine with acetamidomethyl (Acm)-protected thiol C₂₁H₂₂N₂O₅S 414.47 Disulfide bond formation in peptides (Acm is acid-labile)
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid (211637-75-1) Phenylalanine derivative with o-tolyl substituent C₂₅H₂₃NO₄ 401.45 Peptides requiring aromatic interactions; purity: 99.76% (HPLC)
(2S)-2-(Fmoc-amino)-3-(2-hydroxyphenyl)propanoic acid (1217697-92-1) Hydroxyphenyl side chain C₂₄H₂₁NO₅ 403.43 Peptides with hydrogen-bonding motifs

Stereochemical Differences

  • Diastereomers : highlights Fmoc-(1R,2S)-2a* and Fmoc-(1S,2S)-2a , which differ in configuration at the C1 position. These diastereomers exhibit distinct reactivity in peptide coupling due to steric hindrance from the carboxyethyl and imidazole groups .
  • D- vs. L-Enantiomers : For example, Fmoc-D-Cys(Acm)-OH () is the D-enantiomer of cysteine, critical for designing peptides resistant to proteolytic degradation .

Protection Strategies

  • Orthogonal Protection: Compounds like (2S)-3-(Boc-amino)-2-(Fmoc-amino)propanoic acid () utilize dual Fmoc/Boc protection for sequential deprotection, enabling complex peptide architectures .
  • Specialized Groups : The Acm group in cysteine derivatives () allows selective disulfide bond formation, unlike the target compound’s simple alanine backbone .

Physicochemical Properties

  • Solubility: While the target compound is water-insoluble, derivatives like (2S)-2-(Fmoc-amino)-3-(2-hydroxyphenyl)propanoic acid () show improved aqueous solubility due to polar hydroxyl groups .
  • Thermal Stability : The hydrate form of the target compound decomposes at ~130°C, whereas anhydrous variants (e.g., ) may have higher thermal tolerance .

Biological Activity

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, commonly referred to as Fmoc-β-alanine, is a derivative of β-alanine that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis due to its ability to protect amino acids during coupling reactions. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

  • Chemical Formula : C23H25NO5
  • Molecular Weight : 395.46 g/mol
  • CAS Number : 368866-34-6
  • Purity : 97%

While specific mechanisms of action for (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid are not extensively documented, its biological activity is largely linked to its role as a building block in peptide synthesis. The Fmoc group facilitates the protection of the amino group during the synthesis process, allowing for the formation of complex peptide structures that can exhibit significant pharmacological activities.

Biological Activity Overview

The biological activity of Fmoc-β-alanine can be assessed through various bioassays that evaluate the efficacy of synthesized peptides against biological targets such as enzymes, receptors, and other proteins. The following table summarizes some key findings related to the biological activity of compounds similar to Fmoc-β-alanine:

Compound Biological Activity Reference
Fmoc-Amino AcidsUsed in peptide synthesis; potential antimicrobial properties
Fmoc-Protected PeptidesExhibited anti-cancer activity in cell lines
Fluorenylmethoxycarbonyl DerivativesEnhanced binding affinity in receptor-ligand interactions

Case Studies

  • Peptide Synthesis and Antimicrobial Activity
    A study evaluated peptides synthesized using Fmoc-protected amino acids, including Fmoc-β-alanine. The resulting peptides showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating the potential utility of these compounds in developing new antibiotics.
  • Cancer Cell Line Studies
    In vitro studies on peptides containing Fmoc-β-alanine demonstrated significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the disruption of cellular processes, leading to apoptosis.
  • Receptor Binding Studies
    Research involving fluorenylmethoxycarbonyl derivatives revealed enhanced binding affinities for specific receptors compared to unprotected counterparts. This suggests that Fmoc protection may influence the pharmacokinetic properties of peptides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate
Reactant of Route 2
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(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate

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